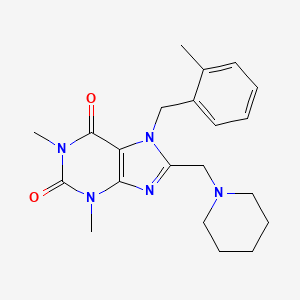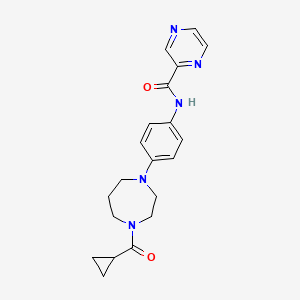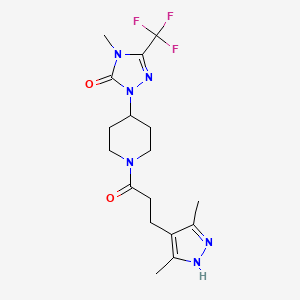
1-(1-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include its role or use in the field of chemistry or medicine.
Synthesis Analysis
This involves understanding the methods and conditions under which the compound can be synthesized. It includes the starting materials, reagents, catalysts, and the conditions such as temperature and pressure.Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves understanding the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves understanding the compound’s properties such as melting point, boiling point, solubility, density, molar mass, and chemical stability.Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research has focused on synthesizing derivatives incorporating pyrazole, piperidine, and triazole moieties, and studying their molecular structures. For instance, the synthesis of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties has been explored. Investigations into their molecular structure, utilizing X-ray crystallography combined with Hirshfeld and DFT calculations, reveal intermolecular interactions and electronic properties significant for understanding their chemical behavior and potential applications (Shawish et al., 2021).
Chemical Properties and Applications
Studies on trifluoromethylazoles, including compounds with structural similarities to the compound , have elucidated their chemical properties, such as pKa values, through 19F NMR spectroscopy. This research outlines the potential of these compounds for measuring pH in biological media, indicating their utility in bioanalytical applications (Jones et al., 1996).
Antimicrobial Activity
A segment of research has focused on evaluating the antimicrobial activities of pyrazole-containing s-triazine derivatives. By synthesizing and characterizing these compounds, studies have shown their effectiveness against various microorganisms, hinting at their potential in developing new antimicrobial agents (Sharma et al., 2017).
Ligand-Receptor Interaction Studies
The interaction of similar compounds with receptors has been studied to understand their potential as ligands. For example, the investigation of 4-heterocyclylpiperidines as ligands at human dopamine receptors highlights the structural features important for affinity and selectivity, providing insights into their potential therapeutic applications (Rowley et al., 1997).
Safety And Hazards
This involves understanding the potential risks associated with handling or exposure to the compound. It includes toxicity, flammability, and environmental impact.
Direcciones Futuras
This involves understanding the potential future applications or research directions for the compound. It could include potential uses in medicine, industry, or research.
Please consult a professional chemist or a reliable source for accurate and detailed information. Always follow safety guidelines when handling chemicals.
Propiedades
IUPAC Name |
2-[1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N6O2/c1-10-13(11(2)22-21-10)4-5-14(27)25-8-6-12(7-9-25)26-16(28)24(3)15(23-26)17(18,19)20/h12H,4-9H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSVOMSFBIDFJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)N2CCC(CC2)N3C(=O)N(C(=N3)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3,4-Dimethoxybenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2686220.png)
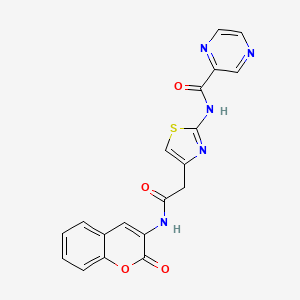
![N-(furan-2-ylmethyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2686222.png)
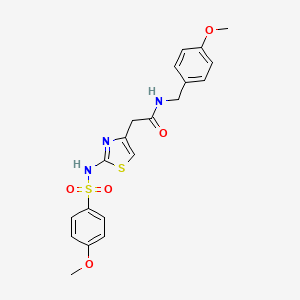
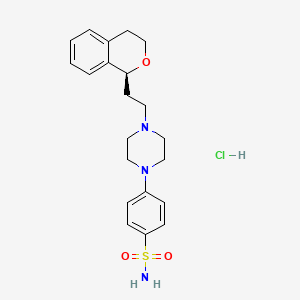
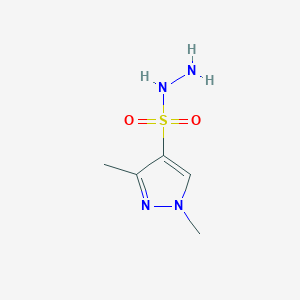
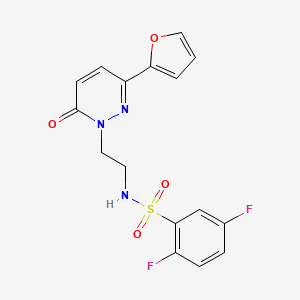
![3-((4-fluorophenyl)sulfonyl)-2-imino-1-(2-methoxyethyl)-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2686232.png)
![2-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B2686233.png)
![5-Chloro-6-[4-[(4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2686234.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2686235.png)
